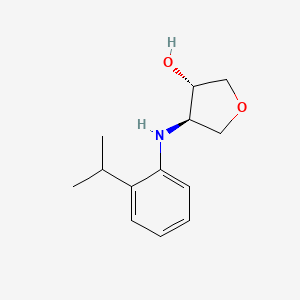
4-Amino-2-fluoro-6-(trifluoromethyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-2-fluoro-6-(trifluoromethyl)benzonitrile is a chemical compound with the molecular formula C8H4F4N2 It is a derivative of benzonitrile, featuring an amino group at the 4-position, a fluoro group at the 2-position, and a trifluoromethyl group at the 6-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-fluoro-6-(trifluoromethyl)benzonitrile typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Bromination: The starting material, m-trifluoromethyl fluorobenzene, undergoes bromination using dibromohydantoin in the presence of glacial acetic acid and concentrated sulfuric acid.
Cyano Group Replacement: The brominated intermediate is then reacted with cuprous cyanide in quinoline to introduce the cyano group.
Aminolysis Substitution: Finally, the cyano intermediate undergoes aminolysis with liquid ammonia in ethanol to yield the target compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of readily available reagents and efficient reaction conditions to maximize yield and purity while minimizing environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-2-fluoro-6-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The cyano group can be reduced to form corresponding amines.
Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amines derived from the reduction of the cyano group.
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
4-Amino-2-fluoro-6-(trifluoromethyl)benzonitrile has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor in the synthesis of benzimidazoles, which are potential candidates for cancer treatment due to their ability to inhibit endothelial cell growth
Materials Science: The compound is used in the development of advanced materials with unique electronic and optical properties.
Biological Research: It is employed in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: The compound is used as an intermediate in the production of agrochemicals and pharmaceuticals
Mécanisme D'action
The mechanism of action of 4-Amino-2-fluoro-6-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets. In medicinal chemistry, it acts by inhibiting the growth of endothelial cells, which is crucial in cancer treatment. The compound targets specific enzymes and receptors involved in cell proliferation pathways, thereby exerting its therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Amino-2-(trifluoromethyl)benzonitrile: Similar structure but lacks the fluoro group at the 2-position.
4-Cyano-3-(trifluoromethyl)aniline: Similar structure but with a cyano group instead of the fluoro group.
4-Iodo-2-(trifluoromethyl)benzonitrile: Similar structure but with an iodo group instead of the fluoro group
Uniqueness
4-Amino-2-fluoro-6-(trifluoromethyl)benzonitrile is unique due to the presence of both fluoro and trifluoromethyl groups, which impart distinct electronic and steric properties. These features make it a valuable compound in the synthesis of complex molecules and advanced materials .
Propriétés
Formule moléculaire |
C8H4F4N2 |
|---|---|
Poids moléculaire |
204.12 g/mol |
Nom IUPAC |
4-amino-2-fluoro-6-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C8H4F4N2/c9-7-2-4(14)1-6(5(7)3-13)8(10,11)12/h1-2H,14H2 |
Clé InChI |
SITKENQWDPVKRF-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1C(F)(F)F)C#N)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-[3-(Benzyloxy)phenyl]-3-(1-methylpiperidin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363649.png)


![1-[4-(difluoromethoxy)phenyl]-N-(2,4-dimethoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13363679.png)


![5-(tert-Butyl) 4-(1,3-dioxoisoindolin-2-yl) 2-oxa-5-azabicyclo[2.2.1]heptane-4,5-dicarboxylate](/img/structure/B13363696.png)


![3-(1-Methyl-4-piperidinyl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363707.png)


